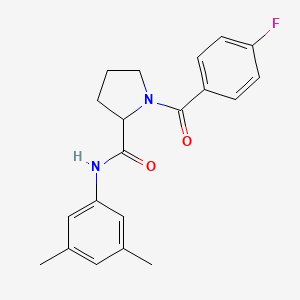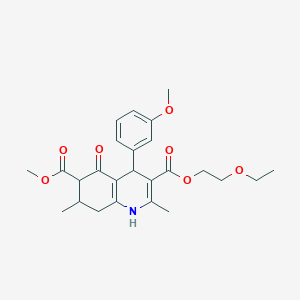methanone](/img/structure/B6106385.png)
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone, also known as MDMA, is a psychoactive drug that has been widely used recreationally. However, in recent years, there has been an increasing interest in studying its potential therapeutic effects in the field of psychiatry.
Mechanism of Action
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. Additionally, this compound has been shown to increase oxytocin levels, which may contribute to its therapeutic effects in the treatment of PTSD.
Biochemical and Physiological Effects:
This compound use can have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability. Long-term effects may include neurotoxicity and changes in serotonin and dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone research presents both advantages and limitations for lab experiments. Advantages include its ability to produce consistent and predictable effects, as well as its potential therapeutic applications. Limitations include the potential for neurotoxicity and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for [1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone research. These include further studies on its therapeutic efficacy in the treatment of PTSD, depression, and anxiety, as well as investigations into its potential use in the treatment of addiction and other psychiatric disorders. Additionally, research may focus on developing safer and more effective dosing protocols and exploring the potential use of this compound in combination with other psychotherapeutic interventions.
Conclusion:
In conclusion, this compound is a psychoactive drug that has shown promise in the field of psychiatry for its potential therapeutic effects. While there are limitations and potential risks associated with its use, continued scientific research may lead to further understanding of its mechanisms of action and potential applications in the treatment of various psychiatric disorders.
Synthesis Methods
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid and then with methylamine. The resulting product is then purified and crystallized to obtain this compound in its pure form.
Scientific Research Applications
[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl](3-methoxyphenyl)methanone has been studied extensively for its potential therapeutic effects in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall quality of life in patients.
properties
IUPAC Name |
[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-29-22-6-2-4-18(14-22)25(28)19-5-3-11-27(16-19)20-9-12-26(13-10-20)21-7-8-23-24(15-21)31-17-30-23/h2,4,6-8,14-15,19-20H,3,5,9-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXULDPCLMYZXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)

![1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6106338.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6106345.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)

![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)
![6-hydroxy-9a-piperidin-1-yl-3,4,4a,9a-tetrahydro[1]benzofuro[2,3-c]pyridin-1(2H)-one](/img/structure/B6106393.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)

![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)